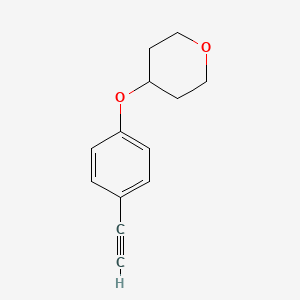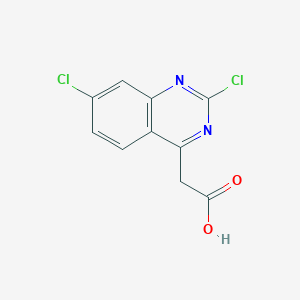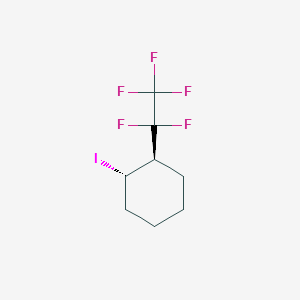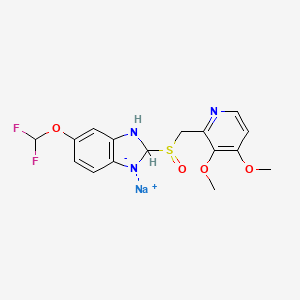
tert-Butyl (2-(4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32199183 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32199183 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD32199183, often involving catalysts to enhance yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32199183 is scaled up using large reactors and continuous flow systems. Key factors include:
Temperature Control: Maintaining optimal temperatures to ensure consistent reaction rates.
Catalysts: Using industrial-grade catalysts to improve efficiency.
Purification: Employing advanced purification techniques such as chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32199183 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong acids or bases are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32199183 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which MFCD32199183 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Propriétés
Formule moléculaire |
C27H27ClF3N5O5 |
|---|---|
Poids moléculaire |
594.0 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H27ClF3N5O5/c1-26(2,3)41-25(39)34-13-12-33-23(37)22-15-19(10-11-32-22)40-18-7-4-16(5-8-18)35-24(38)36-17-6-9-21(28)20(14-17)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,33,37)(H,34,39)(H2,35,36,38) |
Clé InChI |
BQBBEUITWIDEKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
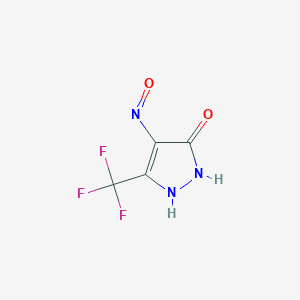
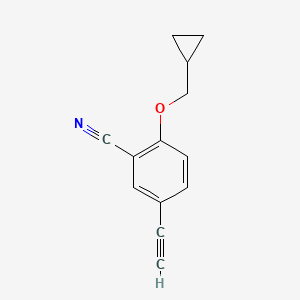
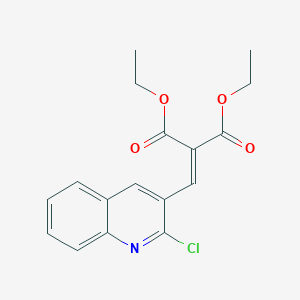

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)

